![molecular formula C9H9Cl5Si B14371149 Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane CAS No. 90755-22-9](/img/structure/B14371149.png)
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a benzyl group substituted with two chlorine atoms and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane typically involves the reaction of 2,6-dichloro-3,5-dimethylbenzyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
2,6-dichloro-3,5-dimethylbenzyl chloride+trichlorosilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is typically conducted in a sealed reactor to maintain anhydrous conditions and to control the reaction temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde derivatives or reduction to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, and the reaction is often carried out under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The major products are benzaldehyde derivatives or benzyl alcohol, respectively.
Aplicaciones Científicas De Investigación
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds and the benzyl group. The silicon-chlorine bonds are highly reactive towards nucleophiles, allowing for the introduction of various functional groups. The benzyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Trichloromethylsilane: Similar in structure but lacks the substituted benzyl group.
Dichloromethylsilane: Contains only two chlorine atoms bonded to silicon.
Trimethylsilyl Chloride: Contains three methyl groups bonded to silicon instead of chlorine atoms.
Uniqueness
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is unique due to the presence of the substituted benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
90755-22-9 |
|---|---|
Fórmula molecular |
C9H9Cl5Si |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
trichloro-[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane |
InChI |
InChI=1S/C9H9Cl5Si/c1-5-3-6(2)9(11)7(8(5)10)4-15(12,13)14/h3H,4H2,1-2H3 |
Clave InChI |
NGOKPWATTMXLBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C[Si](Cl)(Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



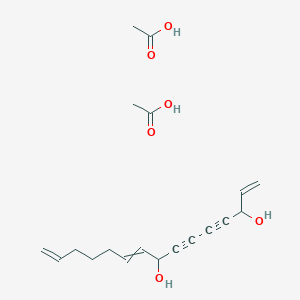
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
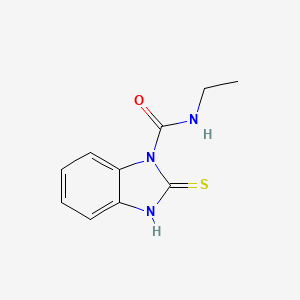
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)
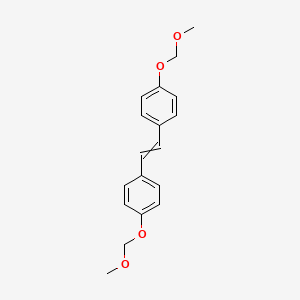
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
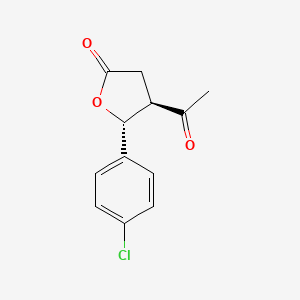
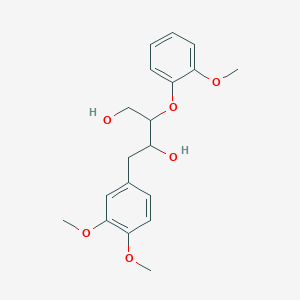
![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)


